Cas no 1206970-26-4 (1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine)

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the ethoxy-fluorobenzyl moiety and the piperidin-4-amine core, make it a versatile intermediate for the synthesis of bioactive compounds. The presence of both fluorine and ethoxy groups enhances its electron-withdrawing and lipophilic properties, which can influence binding affinity and metabolic stability in drug development. This compound is particularly valuable for medicinal chemistry applications, where modifications to its scaffold may yield novel candidates with optimized pharmacokinetic profiles. High-purity grades ensure reliability in synthetic workflows, supporting research in CNS-targeting agents or enzyme inhibitors.
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine structure
1206970-26-4 structure
Product Name:1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine
CAS No:1206970-26-4
MF:C14H21FN2O
MW:252.327747106552
CID:4577337
Update Time:2025-08-01

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine
    • Inchi: 1S/C14H21FN2O/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17/h3-4,9,12H,2,5-8,10,16H2,1H3
    • InChI Key: ZUAUYVBBXGJYME-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(F)C(OCC)=C2)CCC(N)CC1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 347.5±42.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine Security Information

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Additional information on 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine: A Comprehensive Overview

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine (CAS No. 1206970-26-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has been the subject of extensive research, particularly in the development of novel therapeutic agents. The molecule combines a piperidine ring with a substituted benzyl group, making it a versatile scaffold for various chemical modifications and biological applications.

The piperidine ring in 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is a six-membered cyclic amine, which contributes to the compound's stability and reactivity. The benzyl group, substituted with an ethoxy and a fluorine atom, introduces additional electronic and steric effects that can influence the compound's interaction with biological systems. Recent studies have highlighted the potential of this compound as a precursor for drug development, particularly in the areas of central nervous system disorders and inflammation.

One of the most notable aspects of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is its ability to act as a building block for more complex molecules. Researchers have utilized this compound to synthesize bioactive agents with improved pharmacokinetic profiles. For instance, modifications to the ethoxy group or the fluorine atom have been shown to enhance solubility and bioavailability, making it a valuable intermediate in drug discovery pipelines.

Recent advancements in synthetic chemistry have also led to more efficient methods for preparing 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine. Traditional synthesis routes often involved multi-step processes with low yields, but modern techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the production efficiency. These innovations not only reduce costs but also minimize environmental impact, aligning with current green chemistry principles.

In terms of biological activity, 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine has demonstrated potential as an inhibitor of key enzymes involved in inflammatory pathways. Preclinical studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. Furthermore, its ability to penetrate cellular membranes efficiently makes it a promising candidate for targeting intracellular pathogens.

The fluorine atom in the structure plays a critical role in modulating the compound's pharmacokinetics and pharmacodynamics. Fluorinated compounds are often favored in drug design due to their enhanced stability and lipophilicity. In the case of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine, the fluorine atom contributes to both its solubility and its ability to interact with biological targets, making it a valuable tool in medicinal chemistry.

Another area of interest is the exploration of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amines as ligands for G-protein coupled receptors (GPCRs). GPCRs are one of the largest families of membrane proteins and are implicated in numerous physiological processes. By designing ligands that selectively bind to these receptors, researchers aim to develop novel treatments for conditions such as hypertension, pain, and neurodegenerative diseases.

The ethoxy group on the benzene ring also contributes significantly to the compound's properties. Ethoxy groups are known to enhance lipophilicity while maintaining hydrophilic interactions, which is crucial for achieving optimal drug-like behavior. Recent studies have shown that modifying the ethoxy group can lead to compounds with improved selectivity for specific biological targets, further expanding its therapeutic potential.

In conclusion, 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amines (CAS No. 1206970-26-) represent a promising class of compounds with diverse applications in drug discovery and development. Their unique chemical structure, combined with recent advancements in synthetic methods and biological research, positions them as valuable tools for addressing unmet medical needs. As research continues to uncover new insights into their properties and mechanisms of action, these compounds are likely to play an increasingly important role in the field of medicinal chemistry.

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